molecular formula C17H17N7S B6453288 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549043-11-8

6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No. B6453288
CAS RN: 2549043-11-8
M. Wt: 351.4 g/mol
InChI Key: UYBKESQNQBFPFH-UHFFFAOYSA-N
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Description

The compound “6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine” is a structurally modified derivative of benzothiazole . Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in the development of new analogs of bioactive heterocyclic compounds .


Synthesis Analysis

Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of these compounds involves a multi-step procedure .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The structure-activity relationships of these compounds have been discussed in several studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The reactions are greatly accelerated using microwave irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has been studied for its potential applications in various scientific fields. One of the most promising applications of this compound is as a building block for the synthesis of other molecules, such as nucleosides and nucleotides. This compound has also been studied for its potential use in drug development and therapeutic applications. For example, it has been proposed that this compound could be used as a ligand for the modulation of enzyme activity. In addition, this compound has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is not yet fully understood. However, it is believed that this compound binds to specific proteins in the body, such as enzymes, and modulates their activity. In addition, this compound has been found to interact with DNA and RNA, suggesting that it may also play a role in gene regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has the potential to modulate enzyme activity and interact with DNA and RNA, suggesting that it may have a broad range of effects on the body. In addition, this compound has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine in lab experiments has several advantages. First, this compound is a relatively stable compound, making it suitable for use in long-term experiments. Second, this compound is relatively inexpensive and easy to obtain. Third, this compound has been found to be effective in the synthesis of other molecules, such as nucleosides and nucleotides. Finally, this compound has been studied for its potential use in drug development and therapeutic applications.
However, there are also some limitations to the use of this compound in lab experiments. First, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in certain experiments. Second, this compound has been found to interact with DNA and RNA, suggesting that it may have a broad range of effects on the body. Finally, this compound has been found to be toxic in certain concentrations, making it important to use it with caution.

Future Directions

The potential applications of 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine are vast and the future directions for research are numerous. One potential direction is to further explore the mechanism of action of this compound and its interactions with DNA and RNA. Another potential direction is to investigate the effects of this compound on various diseases, such as cancer and Alzheimer’s disease. Finally, further research could be conducted to determine the optimal concentrations of this compound for use in lab experiments and therapeutic applications.

Synthesis Methods

6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine can be synthesized using a variety of methods. One method involves the reaction of 1,3-benzothiazol-2-amine with an aryl halide, such as bromobenzene, in the presence of a base, such as potassium carbonate. This reaction results in the formation of this compound. Another method involves the reaction of 1,3-benzothiazol-2-amine with aryl halides, such as bromobenzene, in the presence of a catalyst, such as palladium chloride. This reaction also results in the formation of this compound.

properties

IUPAC Name

2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7S/c1-22-11-20-14-15(22)18-10-19-16(14)23-6-8-24(9-7-23)17-21-12-4-2-3-5-13(12)25-17/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBKESQNQBFPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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